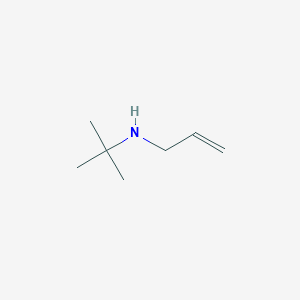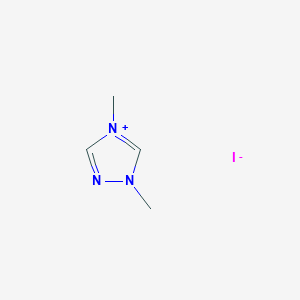
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound with the molecular formula C4H8N4 . It has a molecular weight of 112.13 . The IUPAC name for this compound is (4-methyl-4H-1,2,4-triazol-3-yl)methylamine .
Molecular Structure Analysis
The InChI code for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is 1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a powder with a melting point of 41-45°C .Scientific Research Applications
Antifungal Activity
Triazole compounds have been studied for their antifungal properties. A study published in SpringerLink discusses the predictive ability of certain triazole derivatives against A. solani , a plant pathogen causing early blight in potatoes and tomatoes .
Apoptosis Induction in Cancer Cells
Research published on RSC Publishing indicates that some triazole derivatives can induce apoptosis in cancer cells, such as MCF-7 breast cancer cells . This suggests potential applications in cancer therapy.
Anticancer Activity
BMC Chemistry has published a study on the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives for their anticancer activity. The study indicates that these compounds show selectivity against cancer cell lines .
Environmental Applications
A study available on Nature.com explores the interaction between NOx molecules and triazole derivatives. This research could have implications for environmental chemistry and pollution control .
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Mode of Action
1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to various changes in the cellular environment, potentially influencing cell function and viability.
Biochemical Pathways
It is known that 1,2,4-triazoles and their derivatives have been shown to possess powerful biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular and antifungal activities . These wide-ranging effects suggest that (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 11213 , which could influence its absorption and distribution within the body
Result of Action
Given the broad biological and pharmacological spectrum of 1,2,4-triazoles , it is likely that this compound could have a range of effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. For instance, 1,2,4-triazoles are known to be environment-friendly inhibitors due to their characteristics of strong chemical activity and low toxicity . They are amphoteric in nature, forming salts with acids as well as bases, and have a special affinity towards metal surfaces, displacing water molecules on the surface . This suggests that the compound’s action could be influenced by factors such as pH and the presence of metal ions.
properties
IUPAC Name |
(4-methyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOVFBEQFGLMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617667 |
Source


|
| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145942-99-0 |
Source


|
| Record name | 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)










